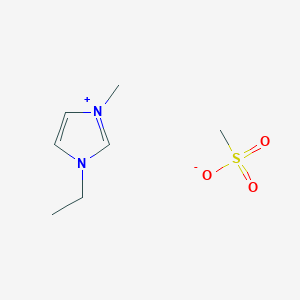

1-Ethyl-3-methylimidazolium methanesulfonate

Description

1-Ethyl-3-methylimidazolium methanesulfonate ([EMIM][MeSO3]) is a hydrophilic ionic liquid (IL) composed of a 1-ethyl-3-methylimidazolium cation and a methanesulfonate anion. It exhibits negligible vapor pressure, high thermal stability (up to 363 K), and exceptional hygroscopicity, making it a promising alternative to traditional desiccants like triethylene glycol and lithium bromide . Key properties include:

- Density: ~1.3 g/cm³ at 298 K .

- Viscosity: ~100–200 mPa·s at 298 K, decreasing with temperature .

- Water Activity Coefficient (${\gamma}{{{\rm{H}}2{\rm{O}}}}$): 0.10–0.15 at low water concentrations (18–30 mol.%), indicating strong non-ideal behavior and high desiccant efficiency .

- Interaction Energies: $g{12}$ (IL-water) = 45–49 kJ/mol, significantly stronger than $g{11}$ (water-water) interactions (~20% weaker) .

Its molecular interaction energies, derived via the NRTL model, explain its macroscopic hygroscopicity and high desorption heat (~50 kJ/mol at 303 K) .

Propriétés

IUPAC Name |

1-ethyl-3-methylimidazol-3-ium;methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N2.CH4O3S/c1-3-8-5-4-7(2)6-8;1-5(2,3)4/h4-6H,3H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXLWEDFOKSJYBD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C[N+](=C1)C.CS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7049219 | |

| Record name | 1-Ethyl-3-methylimidazolium methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145022-45-3 | |

| Record name | 1-Ethyl-3-methylimidazolium methanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145022-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-3-methylimidazolium methanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145022453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethyl-3-methylimidazolium methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-3-methyl-1H-imidazolium methanesulfonate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.153 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Two-Step Neutralization via Hydroxide Intermediate

The most widely documented method involves synthesizing 1-ethyl-3-methylimidazolium hydroxide ([C₂C₁Im][OH]) as an intermediate, followed by neutralization with methanesulfonic acid (MSA). This approach minimizes side reactions and ensures high anion exchange efficiency.

Preparation of 1-Ethyl-3-Methylimidazolium Hydroxide

Aqueous [C₂C₁Im][OH] is generated by passing 1-ethyl-3-methylimidazolium ethyl sulfate ([C₂C₁Im][EtSO₄]) through an Ambersep® 900 hydroxide-form ion exchange resin. The resin is preconditioned with deionized water until neutral pH is achieved, after which a 50% w/w aqueous solution of [C₂C₁Im][EtSO₄] is eluted. The resulting hydroxide solution is collected in aliquots, with the first fraction typically containing 0.33 mol/dm³ [C₂C₁Im][OH] at 25% yield.

Neutralization with Methanesulfonic Acid

The hydroxide intermediate is neutralized by dropwise addition of methanesulfonic acid (1:1 molar ratio) under nitrogen atmosphere. The reaction exotherm is controlled by maintaining the temperature below 40°C. Post-neutralization, water is removed via rotary evaporation (70°C, 8 mbar) and thin-film evaporation, yielding [C₂C₁Im][MeSO₃] as a pale yellow viscous liquid with 80% yield and 0.16 wt% residual water content.

Reaction Summary:

Solvent-Free Alkylation

N-methylimidazole and methyl methanesulfonate are heated to 50–60°C for 2–4 hours. The absence of solvent reduces purification steps but requires stringent moisture control. Yields for analogous sulfate esters reach 97.3%, suggesting comparable potential for methanesulfonate.

Solvent-Mediated Alkylation

Toluene or ethyl acetate acts as a reaction medium, facilitating heat distribution and byproduct separation. After reaction completion, the ionic liquid phase is washed with ethyl acetate and dried under vacuum. This method is less energy-intensive but introduces solvent recovery requirements.

Optimization Parameters and Reaction Kinetics

Temperature and Time Dependence

Optimal synthesis occurs at 50–60°C, with reaction times ≤2 hours for neutralization and ≤4 hours for direct alkylation. Elevated temperatures (>70°C) risk imidazolium ring degradation, while shorter durations (<1 hour) result in incomplete anion exchange.

Molar Ratios and Stoichiometry

A 1:1 molar ratio of [C₂C₁Im][OH] to MSA is critical to avoid residual acidity or unreacted hydroxide. Excess MSA decreases product stability by promoting hydrolytic cleavage of the imidazolium cation.

Purification Techniques

| Step | Conditions | Outcome |

|---|---|---|

| Rotary Evaporation | 70°C, 8 mbar, 1 hour | Reduces water content to <5 wt% |

| Thin-Film Evaporation | 80°C, 1 mbar, 2 hours | Final water content: 0.16 wt% |

| Ethyl Acetate Washing | 3 × 50 mL washes, room temperature | Removes non-ionic byproducts |

Physicochemical Properties and Quality Control

Key Characteristics

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 210 nm confirms purity >99%. Residual solvents (e.g., ethyl acetate) are quantified via gas chromatography, with limits <0.1%.

Challenges and Mitigation Strategies

Analyse Des Réactions Chimiques

1-Ethyl-3-methylimidazolium methanesulfonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, often using strong oxidizing agents.

Reduction: It can also undergo reduction reactions, typically in the presence of reducing agents.

Substitution: Substitution reactions are common, where the methanesulfonate group can be replaced by other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction and conditions employed.

Applications De Recherche Scientifique

Thermodynamic Properties and Desiccant Applications

Thermodynamic Properties:

The ionic liquid [EMIM][MeSO₃] exhibits promising thermodynamic characteristics, making it suitable for applications as a desiccant. A study highlighted that its water activity coefficients at infinite dilution range from 0.102 to 0.151 at temperatures between 303 K and 363 K, which is significantly lower than that of triethylene glycol, a conventional desiccant. This indicates that [EMIM][MeSO₃] has a superior ability to absorb water vapor compared to traditional desiccants .

Desiccant Applications:

Due to its high water absorption capacity, [EMIM][MeSO₃] is being explored as an alternative to traditional desiccants in air conditioning systems. Its effectiveness in maintaining low humidity levels could lead to more energy-efficient cooling systems .

Electrochemical Applications

Corrosion Resistance:

Research has demonstrated that [EMIM][MeSO₃] can enhance the corrosion resistance of Fe-Cr alloys when used in electrochemical systems. The ionic liquid's interaction with metal surfaces can influence oxide layer formation and improve capacitive properties, which are critical for the longevity of materials in corrosive environments .

Electrochemical Behavior:

A study investigated the electrochemical behavior of gold and pre-oxidized Fe-Cr alloys in the presence of [EMIM][MeSO₃]. The results indicated changes in oxide thickness and improved capacitance properties, suggesting potential applications in energy storage devices like supercapacitors .

Biomass Processing and Biofuel Production

Pretreatment of Biomass:

[EMIM][MeSO₃] has been evaluated for its efficiency in the pretreatment of lignocellulosic biomass, such as poplar wood. The ionic liquid effectively facilitates the extraction of cellulose while minimizing the removal of lignin and hemicellulose, which is crucial for maintaining biomass integrity during biofuel production .

Case Study Data Table:

| Ionic Liquid Used | Water Content (%) | Glucan Recovery (%) | Lignin Removal (%) | Hemicellulose Removal (%) |

|---|---|---|---|---|

| [EMIM][MeSO₃] | 0 | 95 | 10.4 | 11.6 |

| [EMIM][OAc] | 40 | 90 | 12.0 | 15.0 |

This table illustrates the effectiveness of [EMIM][MeSO₃] in preserving glucan recovery while minimizing lignin and hemicellulose losses during biomass pretreatment compared to other ionic liquids .

Environmental Applications

Extraction of Nitrogen Compounds:

Another significant application of [EMIM][MeSO₃] lies in its ability to extract nitrogenous compounds from model fuels. This capability is vital for improving fuel quality and reducing harmful emissions from combustion processes . The ionic liquid's selective solvation properties allow it to effectively separate nitrogen compounds without adversely affecting other fuel components.

Mécanisme D'action

The mechanism of action of 1-Ethyl-3-methylimidazolium methanesulfonate involves its interaction with molecular targets through ionic and hydrogen bonding . These interactions can influence the stability and reactivity of other molecules, making it an effective solvent and catalyst in various reactions . The pathways involved often include the stabilization of transition states and intermediates, facilitating more efficient chemical transformations .

Comparaison Avec Des Composés Similaires

Comparison with Similar Ionic Liquids

Structural and Anion-Based Comparisons

Table 1: Key Properties of [EMIM][MeSO3] vs. Structurally Similar ILs

Key Findings :

- Anion Influence : The methanesulfonate anion in [EMIM][MeSO3] provides moderate hydrogen bond basicity (β = 0.77), lower than acetate ([EMIM][OAc], β = 1.23) but higher than ethylsulfate ([EMIM][EtSO4], β = 0.68). This balances hydrophilicity and solvent strength .

- Hygroscopicity : [EMIM][MeSO3] outperforms [BMIM][BF4] in water absorption due to stronger $g{12}$ interactions, evidenced by lower ${\gamma}{{{\rm{H}}_2{\rm{O}}}}$ values .

Thermophysical and Thermodynamic Behavior

Table 2: Interaction Energies and Desorption Heat

| IL | $g_{12}$ (kJ/mol) | $g_{22}$ (kJ/mol) | Desorption Heat (kJ/mol) |

|---|---|---|---|

| [EMIM][MeSO3] | 45–49 | -18 to -20 | 48–52 |

| [EMIM][EtSO4] | 38–42 | -15 to -17 | 40–45 |

| [EMIM][Tf] | 50–55 | -22 to -25 | 55–60 |

Key Findings :

- Interaction Strength : The $g_{12}$ energy for [EMIM][MeSO3] is ~20% higher than for [EMIM][EtSO4], attributed to the shorter alkyl chain in the methanesulfonate anion, which enhances water-IL bonding .

- Thermal Stability : [EMIM][MeSO3] maintains stability up to 363 K without decomposition, unlike [EMIM][OAc], which degrades above 353 K .

Table 3: Application-Specific Comparisons

Key Findings :

- Gas Dehydration : [EMIM][MeSO3] achieves >80% relative humidity reduction, surpassing [EMIM][EtSO4] due to lower ${\gamma}{{{\rm{H}}2{\rm{O}}}}$ and higher $g_{12}$ .

- Electrolyte Additives : In alkaline media, [EMIM][MeSO3] enhances hydrogen evolution reaction (HER) currents by 30%, outperforming acetate and ethylsulfate analogs .

Activité Biologique

1-Ethyl-3-methylimidazolium methanesulfonate ([C2mim][CH3SO3]) is a type of ionic liquid (IL) that has garnered attention for its potential applications in various fields, including catalysis, biochemistry, and environmental science. This article focuses on its biological activity, particularly its toxicity and effects on living organisms.

Toxicological Studies

Several studies have investigated the toxicological effects of [C2mim][CH3SO3] on various organisms. The toxicity of this ionic liquid was assessed using the Aliivibrio fischeri bioluminescence assay, which measures the impact of substances on marine bacteria. The findings indicated that [C2mim][CH3SO3] exhibited lower toxicity compared to other imidazolium-based ionic liquids with longer alkyl chains or different anions.

Key Findings from Toxicity Studies:

- Toxicity Levels : The EC50 (effective concentration for 50% inhibition) for [C2mim][CH3SO3] was found to be significantly higher than that of other ILs with more complex structures, indicating a relatively lower toxicity profile .

- Comparative Analysis : Studies showed that ILs with non-aromatic cations and simpler anions like methanesulfonate were less toxic than those with aromatic groups or more complex anions .

- Impact on Microorganisms : Research also revealed that Listeria monocytogenes strains could adapt to higher concentrations of imidazolium-based ILs, suggesting a potential for microbial resistance development under certain conditions .

The biological activity of [C2mim][CH3SO3] may involve several mechanisms:

- Cell Membrane Interaction : ILs can interact with bacterial membranes, affecting their integrity and function. The degree of interaction often correlates with the alkyl chain length and the specific anion present in the IL .

- Oxidative Stress Induction : Some studies indicate that exposure to ILs can lead to oxidative stress in cells, triggering apoptotic pathways. This was observed in mammalian cell lines exposed to related imidazolium salts .

Case Studies

- Marine Bacteria Study : A study focused on the effects of various ILs, including [C2mim][CH3SO3], on A. fischeri. It demonstrated that simpler ILs had less impact on bioluminescence compared to more complex structures, highlighting the importance of chemical structure in determining toxicity .

- Mammalian Cell Lines : In vitro studies using human hepatocarcinoma cell lines showed that related imidazolium salts induced apoptosis at varying concentrations, suggesting potential cytotoxic effects associated with mitochondrial dysfunction .

Summary of Research Findings

Q & A

Q. What contradictions exist in EMIM[MS]’s electrochemical stability for battery electrolytes, and how can they be addressed?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.